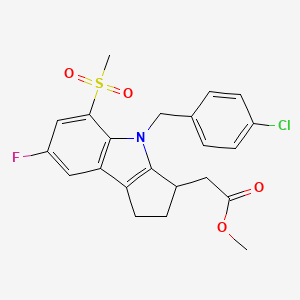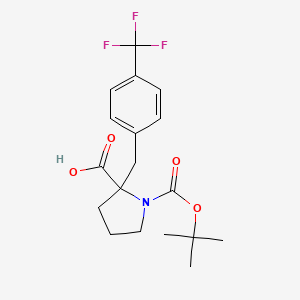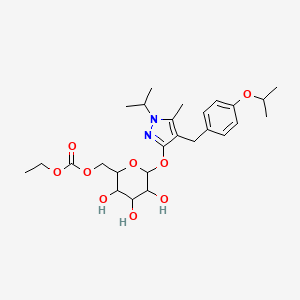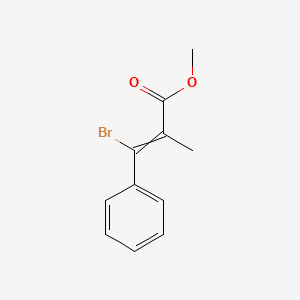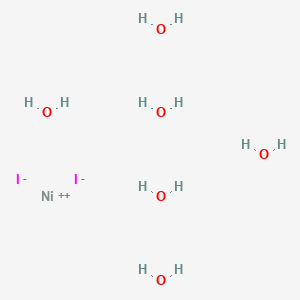
Nickel(II) iodide hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) iodide hexahydrate is an inorganic compound with the chemical formula NiI₂·6H₂O. This compound is characterized by its bluish-green color, which is typical of hydrated nickel(II) compounds. It is a paramagnetic solid that dissolves readily in water to form bluish-green solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) iodide hexahydrate can be synthesized by dissolving nickel oxide, nickel hydroxide, or nickel carbonate in hydroiodic acid. The reaction typically proceeds as follows: [ \text{NiO} + 2 \text{HI} \rightarrow \text{NiI}_2 + \text{H}_2\text{O} ] [ \text{Ni(OH)}_2 + 2 \text{HI} \rightarrow \text{NiI}_2 + 2 \text{H}_2\text{O} ] [ \text{NiCO}_3 + 2 \text{HI} \rightarrow \text{NiI}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The process typically involves the controlled reaction of nickel compounds with hydroiodic acid under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) iodide hexahydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) iodide can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel.
Substitution: Nickel(II) iodide can participate in substitution reactions where the iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like silver nitrate can be used to replace iodide ions with nitrate ions.
Major Products Formed:
Oxidation: Nickel(III) iodide.
Reduction: Metallic nickel.
Substitution: Nickel(II) nitrate when reacted with silver nitrate.
Scientific Research Applications
Nickel(II) iodide hexahydrate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation reactions and cross-coupling reactions.
Biology: Nickel compounds are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of nickel compounds in medical treatments, although their toxicity is a concern.
Industry: this compound is used in the production of other nickel compounds and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which nickel(II) iodide hexahydrate exerts its effects depends on the specific application. In catalysis, the nickel ion acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved vary depending on the specific reaction or process being catalyzed .
Comparison with Similar Compounds
Nickel(II) iodide hexahydrate can be compared with other nickel(II) halides such as nickel(II) chloride, nickel(II) bromide, and nickel(II) fluoride:
Nickel(II) chloride (NiCl₂): Yellow in anhydrous form, green in hexahydrate form. It is more commonly used in chemical synthesis.
Nickel(II) bromide (NiBr₂): Similar to nickel(II) iodide but less commonly used.
Nickel(II) fluoride (NiF₂): Less soluble in water compared to other nickel halides.
This compound is unique due to its specific applications in catalysis and its distinct bluish-green color when hydrated .
Properties
Molecular Formula |
H12I2NiO6 |
|---|---|
Molecular Weight |
420.59 g/mol |
IUPAC Name |
nickel(2+);diiodide;hexahydrate |
InChI |
InChI=1S/2HI.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
IBSOYFJDSVROOT-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[Ni+2].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12508218.png)
![N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B12508233.png)
![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B12508234.png)
![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)
![2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12508242.png)
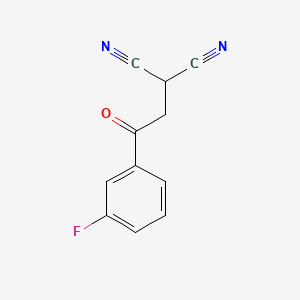
![(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B12508245.png)
![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)
